3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene
Overview
Description
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene is an organic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene typically involves the bromination of 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron or copper bromides can enhance the efficiency of the bromination process. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene derivatives with various functional groups.
Oxidation: Formation of 3-bromo-6-formyl-2-(4-methoxyphenyl)-benzo[b]thiophene or 3-bromo-6-carboxy-2-(4-methoxyphenyl)-benzo[b]thiophene.
Reduction: Formation of 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene.
Scientific Research Applications
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene: Lacks the bromine atom, resulting in different reactivity and biological activity.
3,6-Dibromo-2-(4-methoxyphenyl)-benzo[b]thiophene: Contains an additional bromine atom, which can further influence its chemical and biological properties.
Uniqueness
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications .
Properties
IUPAC Name |
3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZQHJDTPXYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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